5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde molecular weight
5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde molecular weight
An In-Depth Technical Guide to 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde
Executive Summary: This document provides a comprehensive technical overview of 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde, a heterocyclic aromatic aldehyde of significant interest to the pharmaceutical and chemical research sectors. We will explore its fundamental physicochemical properties, propose a robust synthetic pathway, detail methods for its analytical characterization, and discuss its potential applications as a pivotal building block in modern drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic and therapeutic programs.
Introduction to a Privileged Scaffold
5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde belongs to a class of bi-aryl heterocyclic compounds that are increasingly recognized as "privileged scaffolds" in medicinal chemistry. The molecule's architecture combines three key pharmacophoric elements: a pyridine ring, a carboxaldehyde functional group, and a substituted fluorinated phenyl ring.
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The Pyridine Core: The pyridine nitrogen acts as a hydrogen bond acceptor, a common interaction motif with biological targets like protein kinases.
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The Fluorophenyl Moiety: The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[1] The methoxy group further provides a handle for electronic modulation and potential hydrogen bonding.
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The Carboxaldehyde Handle: The aldehyde group is a versatile functional group, serving as a reactive handle for a wide array of chemical transformations. It is a precursor for synthesizing amines, amides, acids, and more complex heterocyclic systems, making it an invaluable starting point for library synthesis and lead optimization.[2][3]
This guide synthesizes the available data to provide a holistic understanding of this compound, from its basic properties to its advanced applications.
Physicochemical and Structural Properties
The fundamental identity and properties of 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde are summarized below. The molecular structure highlights the planar arrangement of the aromatic systems and the reactive aldehyde functionality.
Caption: Chemical structure of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde.
| Property | Value | Source |
| IUPAC Name | 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde | - |
| Synonyms | 5-(4-Fluoro-2-methoxyphenyl)nicotinaldehyde | [4] |
| CAS Number | 1329115-52-7 | [4] |
| Molecular Formula | C₁₃H₁₀FNO₂ | [4] |
| Molecular Weight | 231.22 g/mol | [4] |
| Appearance | Solid (Typical) | - |
| Purity | ≥98% (Typical) | [4] |
| Storage | Sealed in dry, 2-8°C | [4] |
Proposed Synthetic Strategy
The synthesis of 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored in the pharmaceutical industry for its reliability, functional group tolerance, and high yields in constructing carbon-carbon bonds between aromatic rings.
The proposed strategy involves coupling a commercially available pyridine derivative, such as 5-bromopyridine-3-carboxaldehyde, with (4-fluoro-2-methoxyphenyl)boronic acid.
Caption: Proposed workflow for the synthesis via Suzuki-Miyaura coupling.
Experimental Protocol
Materials:
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5-Bromopyridine-3-carboxaldehyde (1.0 eq)
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(4-Fluoro-2-methoxyphenyl)boronic acid (1.2 eq)
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Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
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Potassium Carbonate (K₂CO₃) (2.5 eq)
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Toluene and Water (e.g., 4:1 v/v)
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Ethyl acetate
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Brine
Procedure:
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Reaction Setup: To a round-bottom flask, add 5-bromopyridine-3-carboxaldehyde, (4-fluoro-2-methoxyphenyl)boronic acid, and potassium carbonate.
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
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Solvent and Catalyst Addition: Add the toluene/water solvent mixture, followed by the palladium catalyst.
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Heating: Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure title compound.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized compound, a panel of standard analytical techniques is employed.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Confirms the proton framework of the molecule. | Signals corresponding to the pyridine and phenyl ring protons, the aldehyde proton (downfield, ~10 ppm), and the methoxy group protons (~3.9 ppm). |
| ¹³C NMR | Confirms the carbon skeleton. | Resonances for all 13 unique carbon atoms, including the characteristic aldehyde carbonyl carbon (~190 ppm). |
| ¹⁹F NMR | Confirms the presence and environment of the fluorine atom. | A single resonance, with coupling to adjacent aromatic protons. |
| Mass Spec (MS) | Confirms the molecular weight. | The molecular ion peak [M+H]⁺ corresponding to the calculated mass of 232.07. |
| HPLC | Determines the purity of the final compound. | A single major peak, indicating high purity (e.g., >98%). |
Applications in Drug Discovery
The structural motifs within 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde make it a highly valuable intermediate for the synthesis of targeted therapeutics.
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Scaffold for Kinase Inhibitors: Many potent kinase inhibitors utilize a substituted pyridine or pyrimidine core to interact with the hinge region of the ATP-binding pocket. The aldehyde can be elaborated into various functionalities to target the solvent-front or other regions of the kinase. For example, related 5-formyl-pyrrolo[3,2-b]pyridine derivatives have been developed as selective FGFR4 inhibitors for hepatocellular carcinoma.[5] Similarly, compounds containing a 3-fluoro-4-methoxyphenyl moiety have shown potent and selective inhibition of PI3Kδ, a target for chronic obstructive pulmonary disease.[6]
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Precursor for CNS-Targeted Agents: The blood-brain barrier permeability of a molecule can be fine-tuned by modulating its polarity and hydrogen bonding capacity. The fluoromethoxy-phenyl group is a common feature in CNS drug candidates. A structurally related compound was recently developed as a PET imaging ligand for the metabotropic glutamate receptor 2 (mGluR2), a key target for neuropsychiatric disorders.[7] This highlights the potential of this scaffold in developing agents for neurological conditions.
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Building Block for Novel Heterocycles: The aldehyde functionality is a gateway to a vast chemical space. It can participate in multi-component reactions or condensation reactions to build more complex heterocyclic systems, enabling the rapid exploration of structure-activity relationships (SAR) in a drug discovery campaign.[8]
Safety and Handling
As a laboratory chemical, 5-(4-fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde should be handled with appropriate care, following standard laboratory safety protocols.
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General Hazards: Based on analogous structures like other aromatic aldehydes and fluorinated pyridines, this compound may be harmful if swallowed, and may cause skin and serious eye irritation.[9][10]
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Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]
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Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[4]
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Disclaimer: This information is based on structurally related compounds. Always consult the material safety data sheet (MSDS) provided by the supplier for specific handling and safety information.
Conclusion
5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde is more than just a chemical compound; it is a versatile and powerful tool for medicinal chemists. Its well-defined structure, accessible synthesis, and reactive functionality provide a solid foundation for the development of next-generation therapeutics. The strategic combination of a pyridine core, a fluorinated phenyl ring, and an aldehyde handle makes it an attractive starting point for targeting a wide range of diseases, from cancer to central nervous system disorders. As drug discovery continues to demand novel molecular architectures with optimized properties, the utility of such well-designed building blocks will only continue to grow.
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Hou, C. J., et al. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Heterocyclic Communications, 17(1-2). [Link]
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Zhang, H., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(21), 14387–14411. [Link]
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Li, F., et al. (2020). Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease. Journal of Medicinal Chemistry, 63(22), 13973–13993. [Link]
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